molecular formula C21H33N3O6S2 B1264332 spiruchostatin B

spiruchostatin B

Cat. No.: B1264332
M. Wt: 487.6 g/mol
InChI Key: MJHZJODQLYCXHE-WXZCCWHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Spiruchostatin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed: The major products formed from the reactions of this compound include modified depsipeptides with enhanced histone deacetylase inhibitory activities. These modifications can lead to the development of more potent analogs for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds: Spiruchostatin B is similar to other compounds in the FK228-family, including FK228 (romidepsin), FR901375, and thailandepsins . These compounds share a similar bicyclic depsipeptide structure and histone deacetylase inhibitory activities.

Uniqueness: What sets this compound apart from its analogs is its specific structure, which includes a derivative of l-isoleucine instead of l-valine found in spiruchostatin A . This structural difference contributes to its unique bioactivity and potential therapeutic applications.

Properties

Molecular Formula

C21H33N3O6S2

Molecular Weight

487.6 g/mol

IUPAC Name

(1S,5S,6R,9S,15E,20R)-6-[(2S)-butan-2-yl]-5-hydroxy-20-methyl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone

InChI

InChI=1S/C21H33N3O6S2/c1-4-12(2)19-16(25)10-18(27)30-14-7-5-6-8-31-32-11-15(21(29)24-19)23-20(28)13(3)22-17(26)9-14/h5,7,12-16,19,25H,4,6,8-11H2,1-3H3,(H,22,26)(H,23,28)(H,24,29)/b7-5+/t12-,13+,14+,15+,16-,19+/m0/s1

InChI Key

MJHZJODQLYCXHE-WXZCCWHXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C)O

Canonical SMILES

CCC(C)C1C(CC(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C)O

Synonyms

(1S,7E,9S,13S,14R,19R)-14-sec-butyl-13-hydroxy-19-methyl-3,4-dithia-15,17,20-triazabicyclo(7.7.6)docos-7-ene-11,16,18,21-tetrone
spiruchostatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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